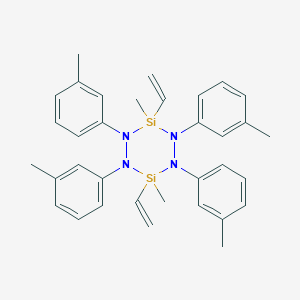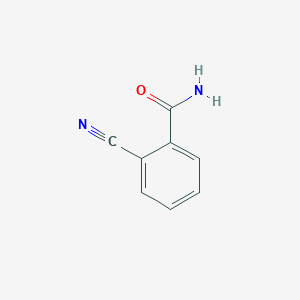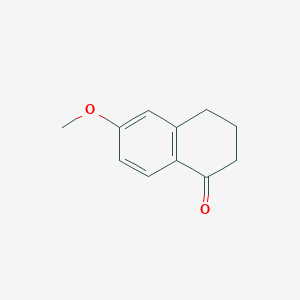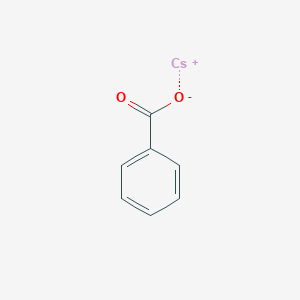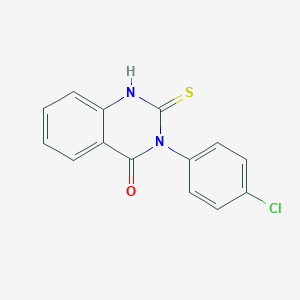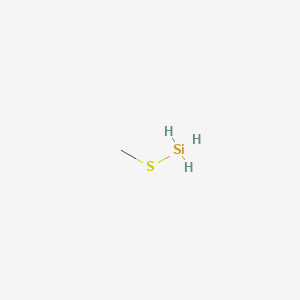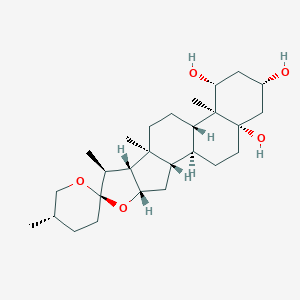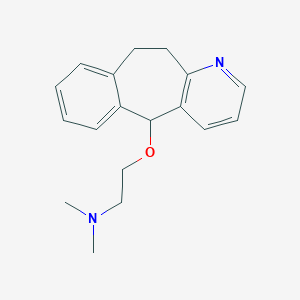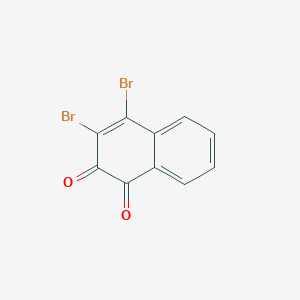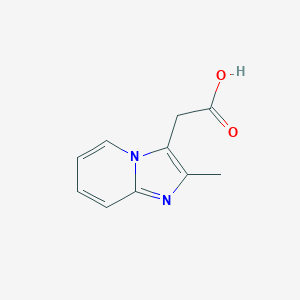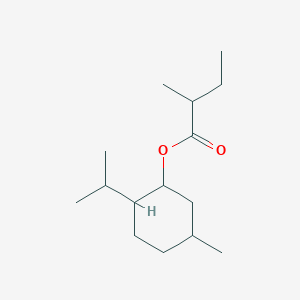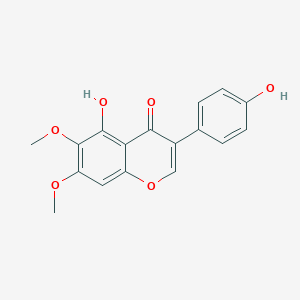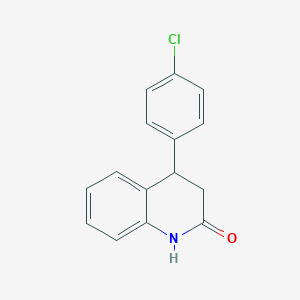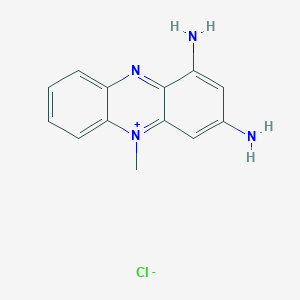
1,3-Diamino-5-methylphenazinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diamino-5-methylphenazinium chloride, also known as Methylene Blue (MB), is a synthetic dye that has been used for various purposes in the medical field. It has been used as a diagnostic tool, a therapeutic agent, and a research tool. MB has been found to have a wide range of applications due to its unique properties, including its ability to act as an electron carrier and its ability to penetrate cell membranes.
Wirkmechanismus
MB acts as an electron carrier, accepting electrons from reduced nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FADH2) in the electron transport chain. This results in the generation of adenosine triphosphate (ATP), the energy currency of the cell. MB also has the ability to penetrate cell membranes and accumulate in the mitochondria, where it can act as an antioxidant and protect against oxidative stress.
Biochemische Und Physiologische Effekte
MB has been found to have a wide range of biochemical and physiological effects. It has been shown to increase mitochondrial respiration and ATP production, improve cognitive function, and protect against oxidative stress. MB has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
MB has several advantages as a research tool. It is relatively inexpensive, readily available, and has a long shelf life. MB is also easy to use and has a wide range of applications. However, there are some limitations to its use. MB can be toxic at high concentrations and can interfere with certain assays. It can also be difficult to quantify MB in biological samples.
Zukünftige Richtungen
There are several future directions for research on MB. One area of interest is its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. MB has also been studied for its potential to improve cognitive function in healthy individuals. Another area of interest is the development of new MB derivatives with improved properties, such as increased solubility and reduced toxicity. Finally, there is interest in developing new methods for quantifying MB in biological samples, which could improve the accuracy and reliability of research using MB.
Synthesemethoden
MB is synthesized through the oxidation of N,N-dimethyl-p-phenylenediamine with sodium nitrite in the presence of hydrochloric acid. The resulting product is then purified and crystallized to obtain pure MB.
Wissenschaftliche Forschungsanwendungen
MB has been used extensively in scientific research due to its unique properties. It has been used as a staining agent in histology and microbiology, as a diagnostic tool for various medical conditions, and as a therapeutic agent for various diseases. MB has also been used in the treatment of methemoglobinemia, a condition in which the blood is unable to carry oxygen effectively.
Eigenschaften
CAS-Nummer |
1084-43-1 |
|---|---|
Produktname |
1,3-Diamino-5-methylphenazinium chloride |
Molekularformel |
C13H13ClN4 |
Molekulargewicht |
260.72 g/mol |
IUPAC-Name |
5-methylphenazin-5-ium-1,3-diamine;chloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-17-11-5-3-2-4-10(11)16-13-9(15)6-8(14)7-12(13)17;/h2-7H,1H3,(H3,14,15);1H |
InChI-Schlüssel |
ULNMZMBBJRBGLM-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-] |
Kanonische SMILES |
C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-] |
Andere CAS-Nummern |
1084-43-1 |
Synonyme |
1,3-diamino-5-methylphenazinium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



